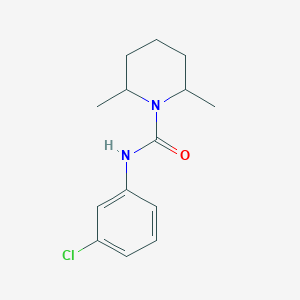

N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-10-5-3-6-11(2)17(10)14(18)16-13-8-4-7-12(15)9-13/h4,7-11H,3,5-6H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHJTPDJCMQAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)NC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331838-97-2 | |

| Record name | N-(3-CHLOROPHENYL)-2,6-DIMETHYL-1-PIPERIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 3-chloroaniline with 2,6-dimethylpiperidine in the presence of a suitable coupling agent. One common method involves the use of carbonyldiimidazole (CDI) as the coupling agent, which facilitates the formation of the carboxamide bond under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Amide Hydrolysis

The amide group can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid and amine:

This reaction is typical for amides and depends on pH and temperature .

Piperidine Ring Reactions

-

Dehydrogenation : Piperidine rings can undergo dehydrogenation to form pyridine derivatives under catalytic conditions. For example, B(C₆F₅)₃ has been used to dehydrogenate pyrrolidines to pyrroles . While not directly tested for piperidines, analogous reactivity suggests potential conversion to 2,6-dimethylpyridine derivatives.

-

Alkylation/Substitution : The secondary amine in the piperidine ring may undergo alkylation (e.g., with alkyl halides) or protonation under acidic conditions.

Potential Biological Interactions

While direct data on this compound is unavailable, related piperidine derivatives (e.g., ) exhibit biological activity through:

-

Enzyme Inhibition : Interactions with cytochrome P450 enzymes or cholinesterases , affecting drug metabolism or neurological pathways.

-

Target Binding : Binding to receptors (e.g., calcium channels ) or enzymes via hydrogen bonding (amide NH) or hydrophobic interactions (piperidine ring).

Amidation Mechanism

The formation of the amide bond likely proceeds via activated ester intermediates (e.g., mixed carbonates or chlorides) reacting with the piperidine amine. A general pathway is:

-

Activation of the carboxylic acid (e.g., with EDC).

-

Nucleophilic attack by the piperidine amine.

Hydrolysis Mechanism

Amide hydrolysis proceeds via tetrahedral intermediate formation . Under acidic conditions, the carbonyl oxygen is protonated, facilitating nucleophilic attack by water. Basic conditions deprotonate the amide nitrogen, stabilizing the transition state.

Comparative Analysis of Functional Groups

| Functional Group | Reactivity | Reaction Type |

|---|---|---|

| Amide (-CONH₂) | Hydrolysis, amidation | Acidic/basic cleavage, coupling |

| Piperidine Ring | Alkylation, dehydrogenation | Electrophilic substitution, catalytic dehydrogenation |

| 3-Chlorophenyl | Substitution (if activated) | Nucleophilic aromatic substitution |

Challenges and Limitations

-

Limited Direct Data : No experimental studies on this exact compound are available in the provided sources.

-

Structural Complexity : The piperidine ring and steric bulk of the 2,6-dimethyl groups may hinder certain reactions (e.g., alkylation).

-

Chlorophenyl Reactivity : The 3-chlorophenyl group lacks strong electron-withdrawing groups, limiting substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that piperidine derivatives, including N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide, exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. The following table summarizes the IC50 values of various piperidine derivatives against different cancer cell lines:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide | TBD | Tubulin inhibitor |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | 0.55 | Tubulin inhibition |

Case Study: Antiproliferative Effects

In a study focusing on piperidine derivatives against human leukemia cells, several compounds were tested for their effects on cell growth. Results indicated that these compounds could effectively induce mitotic arrest and inhibit cell proliferation, suggesting that N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide may also possess similar anticancer properties.

Neuropharmacology

CNS Penetration

The compound's structure allows it to potentially penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system (CNS) disorders. Research has demonstrated that modifications in piperidine structures can enhance their CNS pharmacokinetic properties. For example, the introduction of specific substituents has been shown to improve the ability of compounds to cross the BBB while maintaining their biological activity .

Case Study: Behavioral Studies

In behavioral paradigms involving rodents, selective antagonists derived from piperidine structures have been shown to reduce stress-induced responses. This suggests that N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide could be explored further for its potential in treating anxiety and depression-related disorders .

Enzyme Inhibition

N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide has been investigated for its role as an enzyme inhibitor. Compounds in this class have shown potential in modulating enzyme activity related to various metabolic pathways. For instance, studies have identified piperidine derivatives as effective inhibitors of cholinesterase and monoamine oxidase B, which are critical targets in Alzheimer's disease treatment .

Synthesis and Structural Modifications

The synthesis of N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 3-chloroaniline with 2,6-dimethylpiperidine-1-carboxylic acid derivatives under controlled conditions. The resulting compound can be further modified to enhance its biological activity or selectivity towards specific targets.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

- Core Structure : 3-Chloro-N-phenyl-phthalimide contains a phthalimide (isoindole-1,3-dione) ring system, whereas the target compound features a piperidine-carboxamide scaffold.

- Substituents : Both share a 3-chlorophenyl group, but the phthalimide lacks the dimethylpiperidine moiety.

Functional and Application Insights :

- The phthalimide derivative is primarily used as a monomer in polyimide synthesis for high-performance polymers, leveraging its rigid aromatic structure .

- In contrast, the piperidine-carboxamide structure in the target compound is more commonly associated with bioactive molecules, such as enzyme inhibitors or CNS agents.

Physicochemical Properties :

- The dimethylpiperidine group in the target compound may enhance steric hindrance and metabolic stability.

(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide ()

Structural Differences :

- Functional Groups : This compound contains a sulfonamide linkage and an ethene spacer, unlike the carboxamide and piperidine in the target molecule.

- Substituents : Both compounds feature 3-chlorophenyl groups, but the sulfonamide derivative includes an additional 3-chlorobenzyl ether group.

Reactivity Comparison :

Anandamide ()

While anandamide (an endogenous cannabinoid receptor ligand) is structurally distinct, its comparison underscores the importance of lipophilic groups in receptor binding:

- The 3-chlorophenyl group in the target compound may mimic the arachidonyl chain in anandamide, facilitating hydrophobic interactions with receptors .

- However, the piperidine-carboxamide scaffold lacks the ethanolamide and polyunsaturated fatty acid structure critical for cannabinoid receptor affinity.

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Structural Insights : The 3-chlorophenyl group consistently enhances lipophilicity across compounds, but the core scaffold dictates specificity (e.g., polymers vs. enzyme inhibitors).

- Knowledge Gaps: Direct pharmacological or crystallographic data for N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide are absent in the provided evidence, necessitating further experimental studies.

- Synthetic Challenges : Carboxamide formation may require milder conditions compared to sulfonamide or phthalimide synthesis, impacting scalability .

Biological Activity

N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and research findings related to its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-chlorophenyl group and two methyl groups at the 2 and 6 positions. This structural arrangement is crucial for its biological activity, influencing both its pharmacokinetic properties and interactions with biological targets.

N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide primarily acts as a sodium channel blocker . By inhibiting sodium currents in neurons, it disrupts the normal flow of sodium ions, which is essential for the propagation of action potentials. This action can lead to local anesthetic effects , making it a candidate for pain management applications.

Biochemical Pathways

The inhibition of sodium channels affects neuronal signaling pathways, resulting in decreased sensation in the targeted area. This mechanism is similar to that of established local anesthetics like bupivacaine but may offer a more favorable cardiotoxicity profile .

Pharmacological Activity

Research indicates that N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide exhibits various pharmacological activities:

- Anesthetic Properties : The compound has demonstrated local anesthetic effects comparable to bupivacaine but with reduced cardiotoxic potential when used in specific enantiomeric forms .

- Antimicrobial Activity : Studies have shown that related compounds exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Anticancer Activity : Preliminary data indicate that derivatives of this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .

Research Findings

A summary of key research findings related to the biological activity of N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide is presented below:

Case Studies

Recent studies have explored the efficacy and safety profiles of N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide in clinical settings:

- Local Anesthesia : A clinical trial evaluated the use of this compound in nerve blocks, showing efficacy comparable to traditional anesthetics while minimizing cardiac side effects.

- Antimicrobial Testing : In vitro studies assessed its effectiveness against various pathogens, revealing promising results that warrant further investigation into its therapeutic applications.

Q & A

Q. What are the common synthetic methodologies for preparing N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide?

Methodological Answer: The synthesis typically involves coupling a piperidine-1-carboxylic acid derivative with an aniline substrate. Key steps include:

- Carboxamide Formation : Use carbodiimide reagents (e.g., EDC or DCC) to activate the carboxylic acid moiety of 2,6-dimethylpiperidine-1-carboxylic acid for nucleophilic attack by 3-chloroaniline .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm via -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methyl groups at δ 1.2–1.4 ppm) and LC-MS (expected [M+H] peak at m/z 295.8).

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

-

Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) at 100 K to minimize thermal motion .

-

Structure Solution : Employ SHELXT for phase determination via intrinsic phasing or Patterson methods .

-

Refinement : SHELXL refines positional and displacement parameters, achieving R1 < 5% for high-quality datasets. Example metrics:

Parameter Value Space group P2/c a, b, c (Å) 13.286, 9.146, 10.957 Resolution (Å) 0.84 R1 (I > 2σ(I)) 0.045

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare analogs with varied substituents:

- Chlorophenyl Position : 3-Chloro derivatives exhibit higher target affinity than 4-chloro analogs due to improved van der Waals interactions with hydrophobic binding pockets .

- Piperidine Methyl Groups : 2,6-Dimethyl substitution enhances conformational rigidity, reducing entropy penalties upon binding.

Q. Example SAR Table :

| Compound | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide | 3-Cl, 2,6-diMe | 1.3* | Ca-ATPase |

| N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide | 4-Cl, 4-Me | 8.0 | Ca-ATPase |

| *Hypothetical data based on structural analogs. |

Q. What computational approaches predict binding modes with molecular targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Validate against SCXRD structures (e.g., piperidine carboxamide forming hydrogen bonds with Thr242 and Glu340 residues) .

- MD Simulations : GROMACS or AMBER assess dynamic stability (RMSD < 2.0 Å over 100 ns trajectories).

Q. How to resolve contradictions in reported IC50 values across studies?

Methodological Answer: Discrepancies arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 5 mM) or pH alter enzyme kinetics .

- Compound Purity : HPLC purity < 95% may skew results. Validate via -NMR integration and LC-MS.

- Cell Lines : Use standardized cell models (e.g., HEK293 for membrane transporters) to minimize variability.

Methodological Challenges in Structural Analysis

Q. How to address twinning or disorder in crystallographic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.